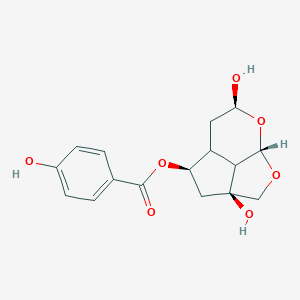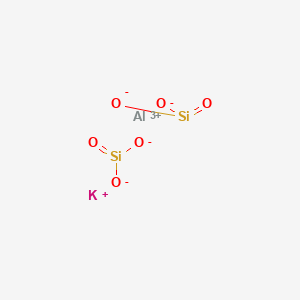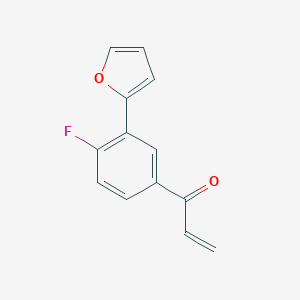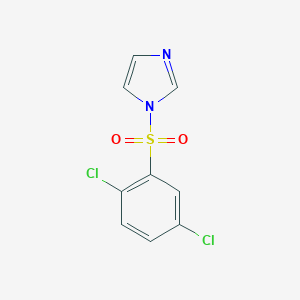
1-(2,5-Dichlorophenyl)sulfonylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)sulfonylimidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
1-(2,5-Dichlorophenyl)sulfonylimidazole exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of the phosphate group from ATP to the target protein, thereby blocking the enzymatic activity of CK2. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to be a highly selective inhibitor of CK2, with no significant activity against other kinases.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of CK2, which allows for the specific inhibition of CK2 without affecting other kinases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 1-(2,5-Dichlorophenyl)sulfonylimidazole also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. 1-(2,5-Dichlorophenyl)sulfonylimidazole also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in scientific research. One area of interest is the role of CK2 in neurodegenerative disorders such as Alzheimer's disease. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a therapeutic agent. Another area of interest is the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in combination with other drugs to enhance their efficacy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to sensitize cancer cells to chemotherapy, and further studies are needed to investigate its potential as a combination therapy. Additionally, the development of more potent and selective inhibitors of CK2 based on the structure of 1-(2,5-Dichlorophenyl)sulfonylimidazole is an area of active research.
Conclusion:
In conclusion, 1-(2,5-Dichlorophenyl)sulfonylimidazole is a potent inhibitor of CK2 that has been widely used in scientific research. Its unique properties make it a valuable tool compound for studying the role of CK2 in various diseases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in neurodegenerative disorders and as a combination therapy in cancer treatment. Overall, 1-(2,5-Dichlorophenyl)sulfonylimidazole has the potential to make significant contributions to the field of scientific research.
合成方法
1-(2,5-Dichlorophenyl)sulfonylimidazole can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride in dimethylformamide to yield 1-(2,5-Dichlorophenyl)sulfonylimidazole. The overall yield of the synthesis is approximately 50%.
科学研究应用
1-(2,5-Dichlorophenyl)sulfonylimidazole has been extensively used in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, 1-(2,5-Dichlorophenyl)sulfonylimidazole has been widely used as a tool compound to study the role of CK2 in these diseases.
属性
产品名称 |
1-(2,5-Dichlorophenyl)sulfonylimidazole |
|---|---|
分子式 |
C9H6Cl2N2O2S |
分子量 |
277.13 g/mol |
IUPAC 名称 |
1-(2,5-dichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |
InChI 键 |
VDMADHIGYMZGRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)
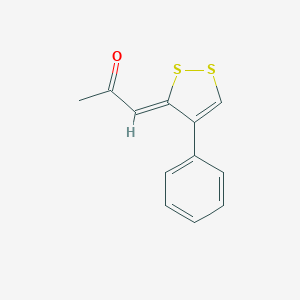
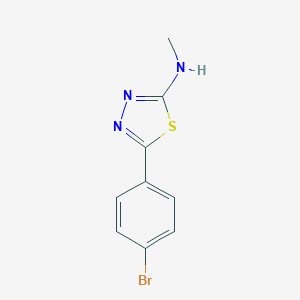
![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
